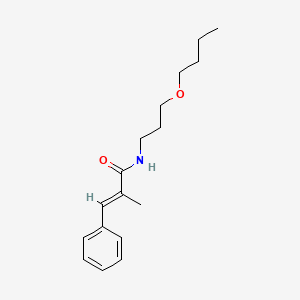![molecular formula C22H26N2O2 B11011689 (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11011689.png)
(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methoxyphenyl group attached to a propenone moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with 4-Methoxybenzaldehyde: The piperazine intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of both piperazine and propenone moieties
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-17-5-4-6-21(18(17)2)23-13-15-24(16-14-23)22(25)12-9-19-7-10-20(26-3)11-8-19/h4-12H,13-16H2,1-3H3/b12-9+ |
InChI 键 |
MRDZFQRUDMQZIG-FMIVXFBMSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine](/img/structure/B11011608.png)
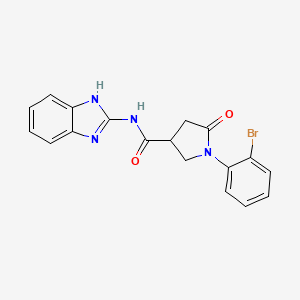
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
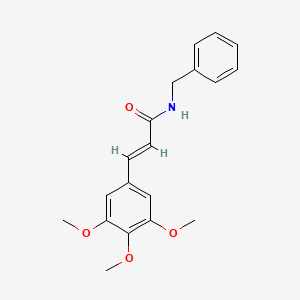

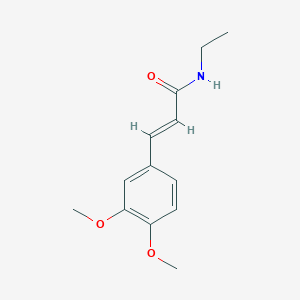
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11011638.png)
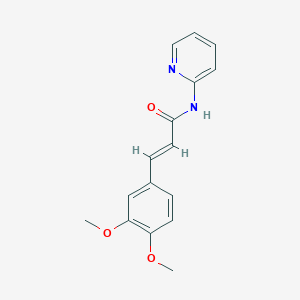
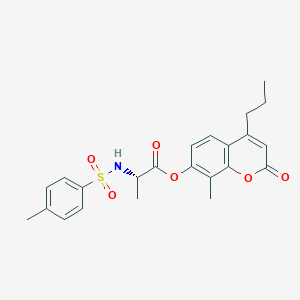
![7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11011657.png)
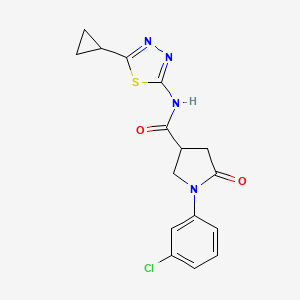
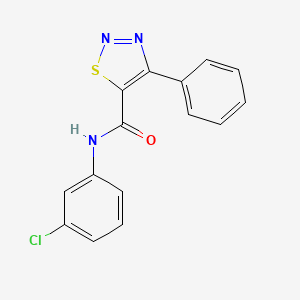
![4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011679.png)
